(3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride
Description
This compound is a pyrrolidine derivative featuring a stereospecific (3R,4R) configuration, with a 2,3-dihydro-1H-inden-4-yloxy substituent at the 4-position of the pyrrolidine ring and a hydroxyl group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Pyrrolidine derivatives are widely studied for their biological activity, including roles as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis .
Properties
IUPAC Name |
(3R,4R)-4-(2,3-dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-11-7-14-8-13(11)16-12-6-2-4-9-3-1-5-10(9)12;/h2,4,6,11,13-15H,1,3,5,7-8H2;1H/t11-,13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGXTJJCWUPDHM-LOCPCMAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)OC3CNCC3O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)C(=CC=C2)O[C@@H]3CNC[C@H]3O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (R)-Pyrrolidinols
The most efficient route utilizes (R)-configured pyrrolidine precursors to preserve stereochemical integrity. A representative protocol involves:
Boc Protection of (R)-3-Pyrrolidinol
(R)-3-Pyrrolidinol is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N), achieving >95% yield of (R)-N-Boc-3-pyrrolidinol.Mesylation for Nucleophilic Activation
Mesyl chloride (MsCl) is added to (R)-N-Boc-3-pyrrolidinol in DCM at 0°C, followed by warming to room temperature. This step converts the hydroxyl group into a mesylate (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine with 99% yield.Indenyloxy Group Introduction
The mesylate undergoes nucleophilic substitution with 2,3-dihydro-1H-inden-4-ol under basic conditions (K₂CO₃ in DMF at 60°C), yielding (3R,4R)-N-Boc-4-(inden-4-yloxy)pyrrolidin-3-ol. Stereochemical retention is confirmed via X-ray crystallography.Deprotection and Salt Formation
Boc removal with HCl in dioxane generates the free base, which is recrystallized as the hydrochloride salt from ethanol/ethyl acetate (85% overall yield).
Key Data Table 1: Chiral Pool Synthesis Optimization
Asymmetric Catalytic Approaches
While less common, asymmetric methods offer atom-economical pathways:
Sharpless Epoxidation for Diol Intermediate
(E)-4-(Inden-4-yloxy)allyl alcohol is subjected to Sharpless epoxidation using Ti(OiPr)₄, (+)-DET, and tert-butyl hydroperoxide (TBHP), producing the (2R,3R)-epoxide with 92% ee.Ring-Opening with Ammonia
The epoxide reacts with aqueous ammonia at 100°C, inducing ring-opening to form (3R,4R)-4-(inden-4-yloxy)pyrrolidin-3-ol. Enantiomeric excess is maintained at 89%.
Key Data Table 2: Asymmetric Synthesis Metrics
| Parameter | Value | Source |
|---|---|---|
| Epoxidation ee | 92% | |
| Ring-Opening Temperature | 100°C | |
| Final ee | 89% |
Resolution of Racemic Mixtures
For non-stereoselective routes, resolution techniques are critical:
Diastereomeric Salt Formation
Racemic 4-(inden-4-yloxy)pyrrolidin-3-ol is treated with (R)-mandelic acid in ethanol, yielding the (3R,4R)-mandelate salt (78% diastereomeric excess). Recrystallization improves de to >99%.Chiral HPLC Purification
Using a Chiralpak IA column (hexane:isopropanol 90:10), the (3R,4R)-enantiomer is isolated with 99.5% ee, albeit at higher cost.
Critical Analysis of Methodologies
Yield vs. Stereochemical Integrity
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the dihydroindene moiety.
Substitution: Various substitution reactions can occur, especially at the aromatic ring of the dihydroindene group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine
Pharmaceutical Research: Explored for potential therapeutic applications, such as in the development of new drugs.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
The following table compares key structural and physicochemical properties of the target compound with analogs:
Key Observations :
Pharmacological and Physicochemical Comparisons
A. Bioavailability and Solubility
- Target Compound : The indenyloxy group may reduce solubility compared to simpler analogs like (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride. However, the hydrochloride salt counterbalances this by increasing polarity .
- Fluorinated Analogs : Fluorine’s electronegativity improves metabolic stability and membrane penetration, as seen in F-DADMe-ImmH derivatives .
Biological Activity
(3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol; hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure which includes a pyrrolidine ring and an indene moiety. Its chemical formula is CHClNO, and it has a molecular weight of approximately 270.72 g/mol. The stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for its biological activity.
Pharmacological Effects
Research indicates that (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol; hydrochloride exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, in vitro assays demonstrated cytotoxic effects on various cancer cell lines, with IC values indicating significant potency against specific types of cancer cells.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Mechanistic studies suggest that it may modulate pathways involved in neuronal survival.
- Anti-inflammatory Properties : Evidence suggests that (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol; hydrochloride can reduce inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Receptor Modulation : It has been observed to interact with G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation, contributing to its anticancer effects.
Study 1: Anticancer Efficacy
In a study conducted on MDA-MB-436 breast cancer cells, (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol; hydrochloride exhibited an IC value of 17.4 µM. This study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-436 | 17.4 | Caspase activation |
| CAPAN-1 | 11.4 | Cell cycle arrest |
Study 2: Neuroprotection
A neuroprotective study involving primary neuronal cultures demonstrated that treatment with (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol; hydrochloride significantly reduced apoptosis induced by oxidative stress. The compound's ability to modulate reactive oxygen species (ROS) levels was noted as a key factor in its protective effects.
Q & A
What are the recommended methods for synthesizing (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol hydrochloride?
Basic Research Focus:
The synthesis typically involves stereoselective reactions due to the chiral centers at C3 and C3. A common approach includes:
- Epoxide Ring-Opening : Reacting a pyrrolidine epoxide intermediate with 2,3-dihydro-1H-inden-4-ol under basic conditions (e.g., KOH/EtOH) to achieve regioselective ether formation .
- Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., methanol/water) followed by recrystallization to enhance purity .
Key Considerations : Monitor reaction progress via TLC or HPLC to ensure stereochemical integrity. Use chiral chromatography or NMR (e.g., NOESY) to confirm configuration .
How can researchers address discrepancies in reported biological activity data for pyrrolidine-derived hydrochlorides?
Advanced Research Focus:
Contradictions in bioactivity (e.g., antiviral vs. cytotoxic effects) may arise from:
- Variability in stereochemical purity : Impurities in enantiomers can skew assay results. Validate compound purity via chiral HPLC and X-ray crystallography .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration) may alter outcomes. Standardize protocols using reference compounds from marine-derived analogs (e.g., T. hemprichii phenolics) .
Methodological Resolution : Replicate studies under controlled conditions and cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
What analytical techniques are critical for characterizing the stereochemistry of this compound?
Basic Research Focus:
- X-Ray Diffraction (XRD) : Resolve absolute configuration using single-crystal XRD, as demonstrated for similar pyrrolidine derivatives .
- NMR Spectroscopy : Utilize - COSY and - HSQC to assign proton environments, with NOESY confirming spatial proximity of substituents .
Advanced Tip : Compare experimental optical rotation values with computational predictions (DFT calculations) to validate stereochemistry .
How can researchers optimize reaction yields for large-scale synthesis?
Advanced Research Focus:
Low yields (<50%) often stem from:
- Intermediate Instability : Protect hydroxyl groups (e.g., TBS protection) during etherification steps to prevent side reactions .
- Solvent Selection : Replace dichloromethane with acetonitrile for improved solubility of intermediates, as seen in analogous pyrrolidine syntheses .
Data-Driven Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading) and identify optimal conditions .
What are the potential biological targets of this compound based on structural analogs?
Advanced Research Focus:
The indenyl-pyrrolidine scaffold suggests activity against:
- Kinase Enzymes : Similar to Parsaclisib hydrochloride, which targets PI3Kδ via pyrazolo-pyrimidine interactions .
- Neurotransmitter Receptors : The pyrrolidine moiety may interact with σ-1 or NMDA receptors, as seen in trifluoromethyl-pyrrolidine derivatives .
Validation Strategy : Screen against kinase panels or receptor-binding assays, using IB-376 hydrochloride as a positive control .
What precautions are essential for handling this hydrochloride salt in vitro?
Basic Research Focus:
- Hygroscopicity : Store under inert gas (argon) at -20°C to prevent degradation .
- Toxicity Mitigation : Use PPE (gloves, goggles) and avoid inhalation; refer to safety protocols for structurally related hydrochlorides (e.g., 3-phenyl-1-(piperidin-4-yl)propan-1-ol HCl) .
How does the indenyloxy substituent influence the compound’s physicochemical properties?
Advanced Research Focus:
- Lipophilicity : The indenyl group increases logP, enhancing membrane permeability (predict via ChemAxon or ACD/Labs).
- Metabolic Stability : The ether linkage may reduce susceptibility to esterase cleavage compared to carbamate analogs .
Experimental Validation : Compare pharmacokinetic profiles with des-indenyl analogs using microsomal stability assays .
What are the challenges in scaling up chromatographic purification?
Advanced Research Focus:
- Cost of Chiral Columns : Replace HPLC with simulated moving bed (SMB) chromatography for continuous separation .
- Solvent Waste : Optimize gradient elution (e.g., hexane/ethyl acetate → methanol/water) to minimize solvent use .
How can computational modeling aid in predicting biological activity?
Advanced Research Focus:
- Docking Studies : Use AutoDock Vina to model interactions with PI3Kδ (PDB: 6XGD) based on Parsaclisib’s binding mode .
- QSAR Models : Train models on pyrrolidine bioactivity datasets (e.g., ChEMBL) to predict ADMET properties .
What follow-up studies are recommended after initial bioactivity screening?
Basic Research Focus:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
